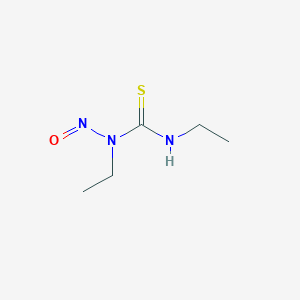
1,3-Diethyl-3-nitrosothiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diethyl-3-nitrosothiourea is an organosulfur compound with the molecular formula C5H11N3OS.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diethyl-3-nitrosothiourea can be synthesized through the reaction of diethylamine with carbon disulfide, followed by nitrosation. The reaction typically involves the following steps:
Formation of Diethylthiourea: Diethylamine reacts with carbon disulfide to form diethylthiourea.
Nitrosation: Diethylthiourea is then nitrosated using a nitrosating agent such as sodium nitrite in the presence of an acid.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl-3-nitrosothiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into amines and other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1,3-Diethyl-3-nitrosothiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It has been studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of rubber and other industrial materials.
Mechanism of Action
The mechanism of action of 1,3-Diethyl-3-nitrosothiourea involves its interaction with molecular targets such as enzymes and proteins. It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The nitroso group plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1,3-Diethylthiourea: Similar structure but lacks the nitroso group.
1,3-Dimethyl-3-nitrosothiourea: Similar structure with methyl groups instead of ethyl groups.
1,3-Diethyl-2-thiourea: Similar structure but with different substitution patterns.
Uniqueness
1,3-Diethyl-3-nitrosothiourea is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C5H11N3OS |
|---|---|
Molecular Weight |
161.23 g/mol |
IUPAC Name |
1,3-diethyl-1-nitrosothiourea |
InChI |
InChI=1S/C5H11N3OS/c1-3-6-5(10)8(4-2)7-9/h3-4H2,1-2H3,(H,6,10) |
InChI Key |
OSIXUBTXNPCDQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)N(CC)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















